1-Methyl-2-(methylthio)-5-nitro-1H-imidazole
CAS No.: 1615-41-4
Cat. No.: VC21233191
Molecular Formula: C5H7N3O2S
Molecular Weight: 173.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1615-41-4 |
---|---|
Molecular Formula | C5H7N3O2S |
Molecular Weight | 173.2 g/mol |
IUPAC Name | 1-methyl-2-methylsulfanyl-5-nitroimidazole |
Standard InChI | InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3 |
Standard InChI Key | ZQLIPHIEXOWXGX-UHFFFAOYSA-N |
SMILES | CN1C(=CN=C1SC)[N+](=O)[O-] |
Canonical SMILES | CN1C(=CN=C1SC)[N+](=O)[O-] |
Introduction
Chemical Reactivity
Functional Group Reactions
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can undergo various chemical reactions due to the presence of its functional groups. The reactivity is primarily governed by:
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The imidazole ring system, which can participate in various electrophilic and nucleophilic substitution reactions
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The methylthio group, which can undergo oxidation, alkylation, or displacement reactions
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The nitro group, which can be reduced to amino groups or participate in other transformations
These functional groups provide multiple reactive sites that can be exploited for chemical modifications to create derivatives with potentially enhanced properties or biological activities.
Stability Considerations
The stability of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole under various conditions is an important consideration for both its synthesis and applications. Based on related nitroimidazole compounds, several factors may influence stability:
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Temperature sensitivity: Extreme temperatures may lead to decomposition or unwanted side reactions
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pH sensitivity: Acidic or basic conditions may affect the stability of the imidazole ring or functional groups
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Light sensitivity: Some nitroimidazole derivatives show photosensitivity
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Oxidative conditions: The methylthio group may be susceptible to oxidation under certain conditions
Understanding these stability parameters is crucial for proper handling, storage, and application of the compound in various research or practical contexts.
Structure-Activity Relationships
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The nitro group enhances the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack
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The methylthio group can serve as a leaving group in certain reactions or participate in oxidative transformations
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The N-methyl group influences the electronic properties of the imidazole ring and can affect reactivity at other positions
These structure-activity relationships are particularly relevant when considering modifications for enhanced biological activity or specific chemical applications.
Biological Activities and Applications
Antimicrobial Properties
One of the most significant aspects of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is its potential antimicrobial activity. Studies have shown that imidazole derivatives containing nitro groups often exhibit considerable antimicrobial properties against various pathogens. This activity is typically attributed to the nitro group's ability to undergo reduction in microbial cells, generating reactive intermediates that can damage cellular components.
The mechanism of action for nitroimidazole compounds typically involves:
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Passive diffusion into microbial cells
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Reduction of the nitro group under anaerobic or low-oxygen conditions
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Formation of reactive intermediates that interact with DNA, proteins, and other cellular components
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Disruption of cellular functions leading to microbial cell death
The specific spectrum of antimicrobial activity for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole would need to be determined through targeted microbiological testing against various bacterial and fungal strains.
Structure-Based Drug Design
The structural features of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole provide a foundation for structure-based drug design efforts aimed at optimizing biological activities while minimizing potential side effects. Key considerations in such design efforts include:
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Modifications of the methylthio group to alter lipophilicity or target binding
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Adjustments to the nitro group position or replacement with bioisosteres
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Introduction of additional substituents to enhance selectivity or pharmacokinetic properties
Such structural modifications could potentially lead to derivatives with enhanced antimicrobial potency, broader spectrum of activity, or reduced toxicity compared to the parent compound.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole typically involves multiple spectroscopic techniques. The most commonly employed methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would display characteristic signals for:
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The N-methyl protons (typically a singlet around 3.5-4.0 ppm)
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The S-methyl protons (typically a singlet around 2.5-2.8 ppm)
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The C-4 proton of the imidazole ring (typically a singlet around 7.0-8.0 ppm)
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¹³C-NMR would show distinct signals for all carbon atoms in the structure, with the C-5 position bearing the nitro group typically appearing downfield
Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include:
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N-O stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)
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C=N and C=C stretching vibrations of the imidazole ring
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C-S stretching vibration for the methylthio group
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Mass Spectrometry
Mass spectrometric analysis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole provides valuable information about its molecular weight and fragmentation pattern. The mass spectrum would typically show:
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The molecular ion peak corresponding to the exact molecular weight
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Fragment ions resulting from characteristic cleavages such as:
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Loss of the nitro group
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Loss of the methylthio group
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Fragmentation of the imidazole ring
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The fragmentation pattern serves as a distinctive fingerprint for compound identification and confirmation of structure.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography can provide precise three-dimensional structural information for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. This technique would reveal:
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Bond lengths and angles within the molecule
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Spatial arrangement of the functional groups
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Intramolecular and intermolecular interactions in the crystal lattice
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Absolute configuration if any chiral centers are present
Such detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies aimed at predicting interactions with biological targets.
Comparative Analysis
Comparison with Related Compounds
A comparative analysis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole with structurally related compounds provides valuable insights into the effects of specific functional groups on properties and activities.
Table 1: Comparison of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole with Related Compounds
This comparison illustrates how structural modifications significantly influence molecular properties and potential biological activities. The presence or absence of the nitro group, in particular, appears to be a critical determinant of biological behavior, with nitro-containing derivatives often showing enhanced antimicrobial properties.
Structure-Property Relationships
The structural features of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole and related compounds reveal important structure-property relationships:
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The nitro group significantly enhances antimicrobial activity through its ability to undergo bioreduction
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The methylthio group influences lipophilicity and membrane permeability
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The position of substituents on the imidazole ring affects electronic distribution and reactivity
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The combination of specific functional groups creates unique physicochemical profiles
Understanding these relationships is essential for rational design of optimized derivatives with enhanced properties for specific applications.
Current Research and Future Directions
Recent Research Trends
Current research on compounds like 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole focuses on several key areas:
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Development of synthetic methodologies that are more efficient, environmentally friendly, and scalable
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Exploration of biological activities beyond antimicrobial effects
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Investigation of structure-activity relationships to optimize potency and selectivity
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Computational studies to predict interactions with potential biological targets
These research directions reflect the ongoing interest in nitroimidazole derivatives as potential therapeutic agents and their versatility as chemical building blocks.
Future Applications and Opportunities
The unique structure and properties of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole suggest several promising future applications:
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Development of new antimicrobial agents for drug-resistant infections
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Exploration as scaffolds for targeted drug delivery systems
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Investigation as diagnostic tools or imaging agents
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Application in materials science as functional components in specialized materials
Research opportunities include systematic modification of the basic structure to create libraries of derivatives with optimized properties for specific applications, as well as detailed mechanistic studies to better understand the molecular basis of biological activities.
Challenges and Limitations
Despite its potential, several challenges and limitations must be addressed in future research on 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole:
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Potential toxicity concerns related to the nitro group, which can form reactive metabolites
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Optimization of physicochemical properties for improved pharmacokinetics
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Development of selective targeting to reduce off-target effects
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Scale-up challenges for practical applications
Addressing these challenges will require interdisciplinary approaches combining synthetic chemistry, computational modeling, toxicology, and pharmacology to fully realize the potential of this compound and its derivatives.
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